molecular formula C20H24N4O3S B10780039 4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine

4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine

Cat. No.: B10780039
M. Wt: 400.5 g/mol
InChI Key: TYPBASYBSGLAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CHEMBL2325703 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride . The major products formed from these reactions will depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL2325703 has a wide range of scientific research applications. In chemistry, it can be used as a tool compound for probing targets or pathways of interest. In biology, it may be used to study the effects of bioactive molecules on various biological processes. . In industry, it can be used in the development of new materials or processes.

Comparison with Similar Compounds

CHEMBL2325703 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other bioactive molecules listed in the ChEMBL database that have similar structures or properties. The specific similarities and differences between CHEMBL2325703 and other compounds will depend on the specific structural and functional characteristics being compared .

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H24N4O3S/c1-20(2,28(3,25)26)17-13-18(24-9-11-27-12-10-24)23-19(22-17)15-5-4-6-16-14(15)7-8-21-16/h4-8,13,21H,9-12H2,1-3H3

InChI Key

TYPBASYBSGLAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC(=N1)C2=C3C=CNC3=CC=C2)N4CCOCC4)S(=O)(=O)C

Origin of Product

United States

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